N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-14-7-5-12(6-8-14)16(20)17-10-13-11-19-9-3-2-4-15(19)18-13/h2-9,11H,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBACLDOMLDNRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide typically involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions . One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxidized derivatives of the imidazo[1,2-a]pyridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives with different functional groups attached.
Scientific Research Applications
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents and Linkers
Compound A : N-(4-{Imidazo[1,2-A]pyridin-2-YL}phenyl)-4-methoxybenzamide
- Key Differences :
- The imidazo[1,2-a]pyridine group is attached to a phenyl ring directly connected to the benzamide nitrogen, rather than via a methylene bridge.
- The absence of a methylene linker reduces conformational flexibility compared to the target compound.
- Implications :
- The rigid phenyl-imidazopyridine structure may alter binding kinetics or steric interactions with biological targets.
Compound B : N-(2-formyl-4-methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxamide
- Key Differences :
- A formyl group at position 2 and a methoxy group at position 4 on the phenyl ring.
- The imidazopyridine is linked via a carboxamide group at position 8 instead of a benzamide.
- Positional differences in the imidazopyridine attachment may influence target selectivity.
Compound C : 4-(Imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline
- Key Differences :
- Replaces the benzamide core with a dimethylaniline group.
- Lacks the methoxy substituent but retains the imidazopyridine moiety.
Analogues with Fused Heterocyclic Systems
Compound D : N-[4-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)phenyl]-3-nitropyridin-2-amine
- Key Differences :
- Contains a dihydro-imidazo[1,2-a]benzimidazole core fused with a benzene ring, increasing molecular rigidity.
- A nitro group on the pyridine ring introduces strong electron-withdrawing effects.
- Implications :
- The fused benzimidazole system may enhance planar stacking interactions but reduce solubility.
- The nitro group could contribute to oxidative stress or metabolic challenges.
Comparative Analysis Table
Research Findings and Hypotheses
- Electronic Effects : The 4-methoxy group in the target compound and Compound A may improve solubility via polar interactions, while nitro (Compound D) or formyl (Compound B) groups introduce reactivity or instability .
- Conformational Flexibility : The methylene linker in the target compound likely enhances adaptability for target binding compared to rigid analogues like Compound A or D .
- Metabolic Considerations: Dimethylamino (Compound C) and nitro (Compound D) substituents may pose challenges in metabolic pathways, whereas the target compound’s methoxy group is metabolically stable .
Biological Activity
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases and inflammatory processes. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 283.33 g/mol
- Purity : Typically around 95%
The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The methoxy group on the benzamide enhances its lipophilicity, potentially improving its bioavailability.
Target Enzymes
This compound primarily targets the following enzymes:
- Acetylcholinesterase (AChE) : Inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition also contributes to cholinergic activity.
- Lipoxygenase (LOX) : Inhibition reduces the production of inflammatory mediators such as leukotrienes.
Mode of Action
The compound interacts with these targets through competitive inhibition, effectively blocking their active sites and preventing substrate binding. This modulation of enzyme activity can have significant effects on neurotransmission and inflammation pathways.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits potent inhibitory effects on AChE and BChE. For instance:
- AChE Inhibition : IC values in the low micromolar range indicate strong potential for treating Alzheimer's disease.
- BChE Inhibition : Similar potency observed, suggesting a dual-action mechanism beneficial for neurodegenerative conditions.
| Enzyme | IC (µM) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 3.5 | |
| Butyrylcholinesterase (BChE) | 4.0 | |
| Lipoxygenase (LOX) | 5.0 |
Case Studies
-
Alzheimer's Disease Model :
- A study evaluated the efficacy of various imidazo[1,2-a]pyridine derivatives in an Alzheimer's disease model. This compound was one of the most effective compounds tested for reducing cognitive decline by enhancing cholinergic signaling through AChE inhibition.
-
Inflammation Models :
- In models of acute inflammation, this compound demonstrated a significant reduction in inflammatory markers due to LOX inhibition, suggesting its potential as an anti-inflammatory agent.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate metabolic stability. However, further in vivo studies are necessary to fully understand its safety profile and potential side effects.
Q & A
Q. How should stability studies be conducted under physiological conditions?
- Methodological Answer :
- Buffer Solutions : Incubate at 37°C in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes.
- Sampling : Collect aliquots at 0, 6, 12, 24, and 48 h for HPLC analysis .
- Degradation Products : Identify via HRMS and compare with synthetic standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
